molecular formula C18H18BrN5O2 B2477693 3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-74-9

3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2477693
CAS RN: 1002931-74-9
M. Wt: 416.279
InChI Key: JKZDWRAPGDJLEU-UHFFFAOYSA-N
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Description

3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of antipyrine-like derivatives, which are characterized by X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Biological Activities

  • Antimicrobial and Insecticidal Potential : It is used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which have been evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
  • Antitumor Activities : Compounds derived from this chemical have been tested for their antitumor activity. Some derivatives demonstrate moderate antitumor activity in vitro against leukemia (Petrie et al., 1985).
  • Antibacterial Activity : Derivatives have been studied for their effectiveness against clinically isolated bacteria, showing potential as antibacterial agents (Ahmad et al., 2021).

Synthetic Applications

  • This compound is used in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. This includes the construction of new polyheterocyclic ring systems with potential biological activities (Abdel‐Latif et al., 2019).

Antioxidant Evaluation

  • Some derivatives exhibit excellent antioxidant activity and protect against DNA damage (Bondock et al., 2016).

properties

IUPAC Name

3-bromo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-3-5-14-10-16(25)22-18(20-14)24-15(8-11(2)23-24)21-17(26)12-6-4-7-13(19)9-12/h4,6-10H,3,5H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDWRAPGDJLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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